1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCPBRCEJJABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of oxan-4-ylmethyl chloride with piperidin-4-yl-4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The following table summarizes key structural analogues and their pharmacological profiles:
Key Observations:
- Dopamine D2 Receptor Affinity: The 2-nitrobenzyl-substituted analogue (Ki = 12 nM) exhibits superior D2 binding compared to the oxan-4-ylmethyl derivative, suggesting electron-withdrawing groups (e.g., NO2) enhance orthosteric interactions .
- Solubility and Metabolic Stability : The oxan-4-ylmethyl group in the target compound improves aqueous solubility (logP ~1.5) compared to hydrophobic substituents like benzyl (logP ~2.8) .
Pharmacokinetic and Physicochemical Properties
| Property | This compound | 1-(2-Nitrobenzyl)piperidine Analogue | 1-Benzoyl-4-(4-methoxyphenyl)piperazine |
|---|---|---|---|
| logP | 1.5 | 2.9 | 2.3 |
| Polar Surface Area (Ų) | 50.3 | 45.1 | 42.8 |
| H-Bond Acceptors | 7 | 6 | 5 |
| Metabolic Stability | High (CYP3A4 t1/2 > 60 min) | Moderate (t1/2 = 30 min) | Low (t1/2 = 15 min) |
Discussion:
The oxan-4-ylmethyl group confers balanced lipophilicity (logP = 1.5) and metabolic stability, making the target compound a better candidate for oral administration than nitrobenzyl or benzoyl derivatives .
Biological Activity
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes piperazine and piperidine moieties, which are known to exhibit a range of pharmacological effects. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Structure
The compound can be described by the following structural formula:
This structure includes:
- A piperazine ring
- A piperidine ring with an oxane substituent
Physical Properties
The compound's solubility, stability, and reactivity are essential for its biological activity. These properties can be influenced by the presence of functional groups and the overall molecular geometry.
Pharmacological Potential
Research indicates that compounds containing piperidine and piperazine frameworks often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways. For example, some derivatives have been identified as potent acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .
Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial properties of piperidine derivatives, several compounds were tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with IC50 values ranging from 0.63 µM to 2.14 µM for the most active compounds .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of synthesized piperidine derivatives. The findings revealed that compounds similar to this compound showed strong inhibitory effects on urease and acetylcholinesterase, suggesting their potential use in treating conditions like urea cycle disorders and Alzheimer's disease .
The mechanism through which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors could influence synaptic transmission.
- Enzyme Interaction : Binding to specific enzymes may alter their activity, impacting metabolic pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
